

Application Note: 8-Fluoroisoquinoline-5sulfonamide in Enzyme Inhibition Assays

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Compound of Interest		
Compound Name:	8-Fluoroisoquinoline-5- sulfonamide	
Cat. No.:	B2933160	Get Quote

Introduction

8-Fluoroisoquinoline-5-sulfonamide is a synthetic compound belonging to the isoquinoline sulfonamide class of molecules. This structural motif is of significant interest in medicinal chemistry and drug discovery due to its presence in a variety of biologically active compounds. The sulfonamide group is a key pharmacophore known to interact with the active sites of numerous enzymes.[1][2] Notably, isoquinoline-based sulfonamides have been identified as potent inhibitors of Rho-associated coiled-coil containing protein kinases (ROCK), which are critical regulators of cell shape, motility, and contraction.[3] This document provides a detailed protocol for evaluating the inhibitory activity of **8-Fluoroisoquinoline-5-sulfonamide** against ROCK enzymes.

Principle of the Assay

The ROCK enzyme inhibition assay is a biochemical assay that measures the ability of a compound to inhibit the phosphorylation of a specific substrate by the ROCK enzyme. The assay described here is a non-radioactive, ELISA-based method that detects the phosphorylation of a myosin phosphatase target subunit 1 (MYPT1) substrate.[4] The extent of phosphorylation is quantified using a specific antibody against the phosphorylated substrate, and the signal is inversely proportional to the inhibitory activity of the test compound.

Quantitative Data Summary



The inhibitory potency of **8-Fluoroisoquinoline-5-sulfonamide** against ROCK1 and ROCK2 can be determined by generating a dose-response curve and calculating the half-maximal inhibitory concentration (IC50). The following table presents illustrative data for such an experiment.

Compound	Target Enzyme	IC50 (nM) [Illustrative]
8-Fluoroisoquinoline-5- sulfonamide	ROCK1	150
8-Fluoroisoquinoline-5- sulfonamide	ROCK2	95
Y-27632 (Reference Inhibitor)	ROCK1	140
Y-27632 (Reference Inhibitor)	ROCK2	80

Experimental Protocols

Materials and Reagents

- Recombinant human ROCK1 and ROCK2 enzymes
- MYPT1 substrate-coated 96-well plates
- 8-Fluoroisoquinoline-5-sulfonamide
- Y-27632 (Reference ROCK inhibitor)[5]
- ATP
- Assay Buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.1 mM EGTA, 1 mM DTT)
- Wash Buffer (e.g., TBS with 0.05% Tween-20)
- Blocking Buffer (e.g., Wash Buffer with 1% BSA)
- Anti-phospho-MYPT1 (Thr696) antibody[4]



- HRP-conjugated secondary antibody
- TMB substrate
- Stop Solution (e.g., 2N H2SO4)
- Microplate reader

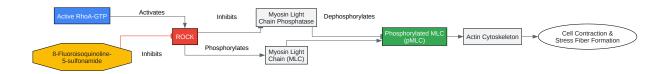
Protocol for ROCK Enzyme Inhibition Assay

- Compound Preparation: Prepare a stock solution of 8-Fluoroisoquinoline-5-sulfonamide
 and the reference inhibitor (Y-27632) in DMSO. Serially dilute the compounds in Assay
 Buffer to achieve a range of final assay concentrations. The final DMSO concentration in the
 assay should be kept below 1%.
- Enzyme and Substrate Addition:
 - Add 50 μL of Assay Buffer containing the desired concentration of the test compound or vehicle (for control wells) to the MYPT1 substrate-coated wells.
 - Add 25 μL of diluted ROCK enzyme to each well.
 - Pre-incubate the plate at 30°C for 10 minutes.
- Initiation of Reaction:
 - \circ Add 25 μ L of ATP solution (at a final concentration close to the Km for ATP) to each well to start the kinase reaction.
 - Incubate the plate at 30°C for 60 minutes with gentle agitation.[4]
- Detection:
 - Wash the wells three times with 200 μL of Wash Buffer.
 - Add 100 μL of diluted anti-phospho-MYPT1 antibody in Blocking Buffer to each well.
 - Incubate at room temperature for 60 minutes.



- Wash the wells three times with 200 μL of Wash Buffer.
- Add 100 μL of diluted HRP-conjugated secondary antibody in Blocking Buffer to each well.
- Incubate at room temperature for 60 minutes.
- Wash the wells five times with 200 μL of Wash Buffer.
- \circ Add 100 μ L of TMB substrate and incubate in the dark until sufficient color develops (typically 15-30 minutes).
- Data Acquisition and Analysis:
 - Stop the reaction by adding 100 μL of Stop Solution.
 - Measure the absorbance at 450 nm using a microplate reader.
 - Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
 - Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

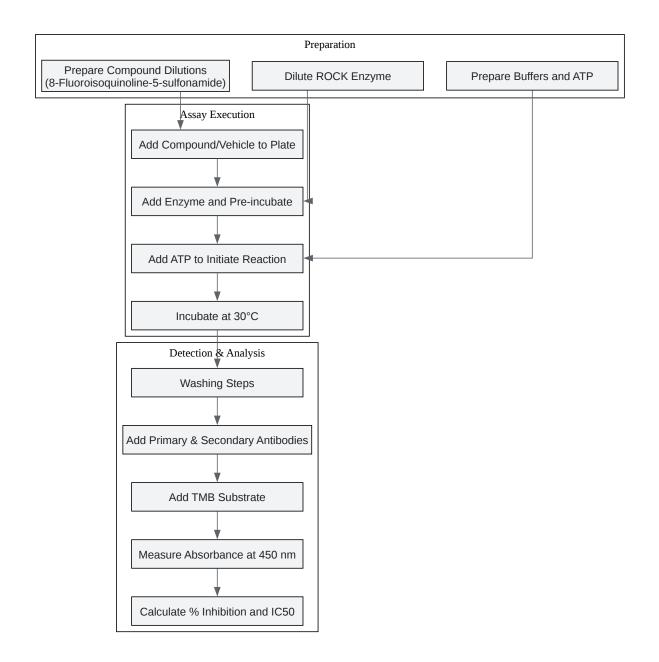
Visualizations



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Caption: Simplified ROCK signaling pathway and point of inhibition.





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Caption: General workflow for the ROCK enzyme inhibition assay.



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